Pivmecillinam hydrochloride is an ester prodrug of mecillinam, a β-lactam antibiotic belonging to the amidinopenicillin class. [, , , ]. It is administered orally and is converted to its active form, mecillinam, in the body. Mecillinam exhibits potent in vitro activity against Gram-negative bacteria, particularly those responsible for urinary tract infections (UTIs) [, , ].
Pivmecillinam hydrochloride is a prodrug derived from mecillinam, a beta-lactam antibiotic used primarily for treating uncomplicated urinary tract infections. It is classified under the aminopenicillins, a subgroup of penicillin antibiotics known for their efficacy against gram-negative bacteria. The compound is indicated for use in adult women with urinary tract infections caused by susceptible bacterial strains, including Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus .
The synthesis of pivmecillinam involves several chemical reactions, starting from 6-aminopenicillanic acid. The process typically includes the following steps:
Pivmecillinam undergoes hydrolysis in the gastrointestinal tract after oral administration, converting into mecillinam, which exerts its antibacterial effects. The primary reactions include:
Pivmecillinam functions as an inhibitor of bacterial cell wall synthesis. Its mechanism involves:
Pivmecillinam hydrochloride is primarily used for treating uncomplicated urinary tract infections in adult women. Its specific applications include:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0